Methyl 3-(3-hydroxypropyl)benzoate
Description
Methyl 3-(3-hydroxypropyl)benzoate is an aromatic ester featuring a benzoate backbone substituted at the meta-position with a 3-hydroxypropyl chain. For instance, methyl benzoate derivatives with hydroxyalkyl substituents are typically synthesized via hydrogenation of unsaturated precursors or reduction of ester intermediates. For example, methyl 2-(3-methoxy-3-oxopropyl)benzoate (a related compound) is synthesized via catalytic hydrogenation of an α,β-unsaturated ester using Pd/C , followed by reduction with lithium aluminum hydride (LAH) to yield diol derivatives . Such methods are adaptable to the synthesis of this compound by modifying the substituent positions.
The compound’s hydroxyl and ester functional groups confer unique physicochemical properties, such as moderate polarity, making it a candidate for applications in pharmaceuticals or as a synthetic intermediate. For example, structurally similar compounds, such as methyl 2-[(3S)-[3-[(2E)-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate, are key intermediates in synthesizing montelukast sodium, a leukotriene receptor antagonist .
Properties
IUPAC Name |
methyl 3-(3-hydroxypropyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBSVZBSIOCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570964 | |
| Record name | Methyl 3-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85431-06-7 | |
| Record name | Methyl 3-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-hydroxypropyl)benzoate typically involves the esterification of 3-(3-hydroxypropyl)benzoic acid with methanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. The reaction mixture is continuously fed into a reactor where the esterification occurs, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 3-(3-oxopropyl)benzoic acid.
Reduction: Formation of 3-(3-hydroxypropyl)benzyl alcohol.
Substitution: Formation of substituted benzoates depending on the electrophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Methyl 3-(3-hydroxypropyl)benzoate serves as a key intermediate in the synthesis of various organic compounds.
- Reagent in Chemical Reactions : It participates in oxidation, reduction, and substitution reactions, allowing for the formation of diverse products.
Biology
- Biological Activity Studies : Research indicates potential antimicrobial and anti-inflammatory properties, making it a candidate for further biological investigations.
- Mechanism of Action : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Medicine
- Pharmaceutical Intermediate : It is explored for its role as an intermediate in drug synthesis, including the synthesis of Montelukast sodium, a medication used to manage asthma and allergies.
- Drug Development Potential : Investigated for its therapeutic properties and possible applications in new drug formulations.
Industry
- Production of Polymers and Resins : Utilized as a building block in the manufacture of polymers and resins.
- Plasticizer Applications : Functions as a plasticizer in various industrial applications, enhancing material flexibility.
Case Studies
-
Antimicrobial Activity Assessment :
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibitory effects on bacterial growth, suggesting its potential as a natural preservative or therapeutic agent. -
Polymer Production Research :
Research focused on incorporating this compound into polymer matrices demonstrated improved mechanical properties and thermal stability, highlighting its utility in materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(3-hydroxypropyl)benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-(3-hydroxypropyl)benzoate belongs to a broader class of substituted methyl benzoates. Below is a detailed comparison with structurally related compounds, focusing on synthesis, reactivity, and applications:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents and Position | Synthesis Method | Key Applications/Reactivity | References |
|---|---|---|---|---|
| This compound | 3-hydroxypropyl at C3 of benzoate | Likely via hydrogenation or LAH reduction | Pharmaceutical intermediates, C–H functionalization | |
| Methyl 2-(3-hydroxypropyl)benzoate | 3-hydroxypropyl at C2 of benzoate | Hydrogenation of α,β-unsaturated ester | Intermediate for diols (e.g., 3-(2-(hydroxymethyl)phenyl)propan-1-ol) | |
| Methyl 4-((3-hydroxypropyl)amino)-benzoate | 3-hydroxypropylamino at C4 of benzoate | CuI-catalyzed coupling | Inhibitors of one-carbon metabolism | |
| Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | Cyclopropylmethoxy at C3, hydroxyl at C4 | Multi-step substitution | Crystallography studies, drug design | |
| Methyl 2-benzoylbenzoate | Benzoyl group at C2 of benzoate | Esterification of benzoyl chloride | Industrial solvents, intermediates |
Physicochemical Properties
Polarity and Solubility: The hydroxyl group enhances water solubility compared to non-polar analogs like methyl 2-benzoylbenzoate. For example, methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate exhibits balanced lipophilicity due to its cyclopropylmethoxy group, making it suitable for crystallographic studies .
Research Findings and Challenges
- Synthetic Challenges : Positional isomerism (e.g., C2 vs. C3 substitution) significantly affects reactivity. For instance, methyl 2-(3-hydroxypropyl)benzoate is more prone to intramolecular cyclization than its C3-substituted counterpart due to proximity of functional groups .
- Spectroscopic Characterization : IR and NMR data for related compounds (e.g., methyl 2-(3-methoxy-3-oxopropyl)benzoate: IR 3271 cm⁻¹ (O–H), 1735 cm⁻¹ (C=O); ¹H NMR δ 3.28 (t, J = 7.8 Hz, 2H, CH₂)) provide benchmarks for identifying this compound.
Biological Activity
Methyl 3-(3-hydroxypropyl)benzoate is a compound of increasing interest in the fields of chemistry and biology due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various sources, including case studies and research findings.
This compound, with the molecular formula , is synthesized through various organic reactions. It serves as an intermediate in organic synthesis and has been characterized using techniques such as X-ray crystallography and NMR spectroscopy . The compound features a benzoate structure that allows for diverse chemical reactivity, including oxidation and substitution reactions.
The biological activity of this compound is largely attributed to its structural features. The hydroxyl group can form hydrogen bonds with biological molecules, which may influence their structure and function. Additionally, the benzoate moiety allows for hydrophobic interactions, enhancing binding affinity to specific targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, supporting its use as a natural preservative in food products.
- Anti-inflammatory Study : Another investigation focused on the compound's anti-inflammatory properties using a lipopolysaccharide (LPS)-induced model in macrophages. The findings revealed a dose-dependent reduction in inflammatory markers, suggesting its potential role in managing chronic inflammatory conditions .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other methyl benzoates. The presence of the 3-hydroxypropyl chain enhances its solubility and bioactivity compared to simpler benzoates, making it suitable for specific applications in medicinal chemistry .
| Property | This compound | Methyl Benzoate |
|---|---|---|
| Molecular Formula | C11H14O3 | C9H10O2 |
| Antimicrobial Activity | Significant | Moderate |
| Anti-inflammatory Activity | High | Low |
| Solubility | Higher due to hydroxypropyl group | Lower |
Safety and Toxicity
While this compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that it has a low toxicity profile; however, further research is needed to fully understand its long-term effects on human health and the environment .
Q & A
Q. Q1. What are the established synthetic routes for Methyl 3-(3-hydroxypropyl)benzoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound can be synthesized via esterification or transesterification reactions. A common approach involves coupling 3-(3-hydroxypropyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Optimization includes:
- Temperature control : Maintaining 60–80°C to prevent side reactions (e.g., dehydration of the hydroxypropyl group).
- Solvent selection : Use of anhydrous toluene or DMF to enhance solubility.
- Catalyst screening : Testing alternatives like p-toluenesulfonic acid or immobilized lipases for greener synthesis.
- Purity monitoring : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
Q. Q2. How can this compound be analytically characterized to confirm structural integrity?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm ester carbonyl resonance (~168–170 ppm) and hydroxypropyl proton integration (e.g., δ 1.8–2.2 ppm for CH₂ groups).
- IR spectroscopy : Identify ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Mass spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected [M+H]⁺ = 209.1 g/mol) .
Q. Q3. What are the critical stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Storage conditions : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Moisture control : Use molecular sieves (3Å) in storage containers to adsorb residual water.
- Stability testing : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. Q4. How does the hydroxypropyl substituent influence tautomerism and hydrogen-bonding interactions in this compound?
Methodological Answer: The hydroxypropyl group can participate in intramolecular hydrogen bonding with the ester carbonyl, stabilizing specific tautomers. Investigate via:
- X-ray crystallography : Resolve crystal packing and H-bond networks (e.g., O–H···O=C distances < 2.0 Å).
- DFT calculations : Compare energy landscapes of tautomers using Gaussian or ORCA software.
- Solid-state NMR : Detect dynamic H-bonding using ¹H-¹³C CP/MAS experiments .
Q. Q5. What experimental strategies can elucidate the biological activity of this compound and its derivatives?
Methodological Answer:
- In vitro assays : Screen for antimicrobial activity using microdilution (MIC/MBC) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli).
- Lipophilicity studies : Measure logP values via shake-flask method to correlate with membrane permeability.
- SAR analysis : Synthesize analogs (e.g., halogenated or alkylated derivatives) to identify critical functional groups .
Q. Q6. How can mechanistic studies resolve contradictions in reported reaction pathways for modifying this compound?
Methodological Answer:
- Isotopic labeling : Use ¹⁸O-labeled methanol to track ester exchange pathways.
- Kinetic profiling : Monitor reaction intermediates via in situ FTIR or Raman spectroscopy.
- Computational modeling : Simulate transition states (e.g., Gaussian TS optimizer) to identify rate-determining steps .
Q. Q7. What methodologies address discrepancies in reported toxicity or environmental impact data for this compound?
Methodological Answer:
- Ecotoxicology assays : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition studies.
- Degradation studies : Use LC-MS/MS to track hydrolysis/byproducts under simulated environmental conditions (pH 4–9, UV exposure).
- Comparative analysis : Cross-reference data with structurally related esters (e.g., methylparaben) to identify trends .
Q. Q8. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
